Dichloro(ethyl)silane
CAS No.:
Cat. No.: VC14357298
Molecular Formula: C2H6Cl2Si
Molecular Weight: 129.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2H6Cl2Si |
|---|---|
| Molecular Weight | 129.06 g/mol |
| IUPAC Name | dichloro(ethyl)silane |
| Standard InChI | InChI=1S/C2H6Cl2Si/c1-2-5(3)4/h5H,2H2,1H3 |
| Standard InChI Key | RKHXNBJRDQOIOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC[SiH](Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Dichloro(ethyl)silane (CAS 1789-58-8) is an organosilane with the molecular formula C₂H₆Cl₂Si and a molecular weight of 129.061 g/mol . Its structure consists of a central silicon atom bonded to two chlorine atoms, one ethyl group (-C₂H₅), and one hydrogen atom. This configuration confers both electrophilic reactivity at the silicon center and hydrophobic characteristics due to the ethyl moiety.
Table 1: Key Physicochemical Properties of Dichloro(ethyl)silane
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.089 g/mL | |
| Boiling Point | 69.8 ± 9.0 °C at 760 mmHg | |
| Melting Point | -107°C | |
| Flash Point | -11.6 ± 5.7 °C | |
| Vapor Pressure (25°C) | 143.9 ± 0.1 mmHg | |
| Refractive Index (n20/D) | 1.415 |
The compound’s low boiling point and high vapor pressure indicate high volatility, necessitating careful handling to prevent inhalation exposure .
Synthesis and Industrial Production
Dichloro(ethyl)silane is synthesized via the direct reaction of silicon with ethyl chloride in the presence of a copper catalyst at elevated temperatures (~300°C). This method, derived from the Müller-Rochow process, involves a gas-solid interaction where silicon powder reacts with ethyl chloride vapor:
Industrial production employs fluidized bed reactors to enhance heat transfer and ensure uniform mixing, optimizing yield and purity. Post-synthesis purification involves fractional distillation to isolate dichloro(ethyl)silane from co-products like trichloroethylsilane and silicon tetrachloride.
Reactivity and Chemical Transformations
Hydrolysis and Alcoholysis
Dichloro(ethyl)silane undergoes rapid hydrolysis with water, producing hydrochloric acid (HCl) and ethylsilanediol:
This exothermic reaction necessitates controlled conditions to mitigate HCl gas release . In alcoholysis, alcohols (e.g., methanol) replace water, yielding alkoxysilanes:
Silylation Reactions
The compound acts as a silylating agent, protecting hydroxyl and amine groups in organic synthesis. For example, reaction with ethanol in the presence of triethylamine forms ethylsilyl ethers:
These derivatives are intermediates in silicone resin production.
Industrial and Research Applications
Silicone Polymers
Dichloro(ethyl)silane is a precursor for polydiethylsiloxanes, used in lubricants, sealants, and water-repellent coatings. Co-polymerization with dichlorodimethylsilane adjusts polymer flexibility and thermal stability .
Surface Functionalization
In materials science, the compound modifies surfaces (e.g., glass, metals) via silanization. The ethyl group enhances hydrophobicity, making it valuable for anti-corrosive coatings.
| Hazard Class | GHS Code | Signal Word |
|---|---|---|
| Flammable Liquids | GHS02 | Danger |
| Skin Corrosion | GHS05 | Danger |
| Acute Toxicity | GHS07 | Danger |
| Specific Target Organ Toxicity | GHS08 | Danger |
Regulatory and Environmental Impact
Regulatory frameworks (e.g., REACH, OSHA) classify dichloro(ethyl)silane as hazardous, requiring stringent exposure controls. Environmental releases risk aquatic toxicity due to HCl formation, necessitating containment and pH-neutralization measures .
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